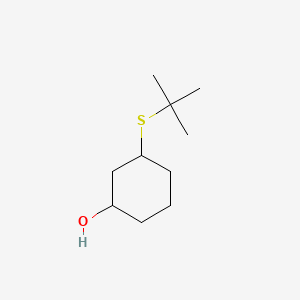

3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers

Description

3-(tert-Butylsulfanyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1 and a tert-butylsulfanyl (t-BuS-) substituent at position 3. The compound exists as a mixture of diastereomers due to the stereochemical variability at the hydroxyl-bearing carbon (C1) and/or the sulfur-substituted carbon (C3). This diastereomerism arises from the non-mirror-image spatial arrangements of these groups, leading to distinct physical and chemical properties for each stereoisomer.

Properties

Molecular Formula |

C10H20OS |

|---|---|

Molecular Weight |

188.33 g/mol |

IUPAC Name |

3-tert-butylsulfanylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

DYBWEPJTDUSHKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1CCCC(C1)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 3-(tert-butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. Generally, it may interact with molecular targets through binding to enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogous cyclohexanol derivatives and sulfur-containing alicyclic compounds. Key comparisons include:

3-(tert-Butyl)cyclohexan-1-ol

- Structural Difference : Replacement of the sulfanyl group (-S-) with a methylene group (-CH₂-).

- Impact: Lipophilicity: The tert-butyl group in both compounds enhances lipophilicity, but the sulfanyl group in 3-(tert-butylsulfanyl)cyclohexan-1-ol introduces slight polarity, reducing logP compared to the non-sulfur analog. Reactivity: The sulfanyl group can participate in hydrogen bonding and oxidation reactions (e.g., to sulfoxide or sulfone), unlike the inert methylene group.

3-(Methylsulfanyl)cyclohexan-1-ol

- Structural Difference : Smaller methyl group instead of tert-butyl at the sulfanyl position.

- Boiling/Melting Points: Increased molecular weight and bulkiness of tert-butyl may elevate melting points but reduce volatility compared to the methyl analog.

3-(tert-Butylsulfonyl)cyclohexan-1-ol

- Structural Difference : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).

- Impact :

- Polarity : The sulfonyl group is highly polar, increasing water solubility and hydrogen-bonding capacity.

- Stability : Sulfones are more chemically stable but less nucleophilic than thioethers.

Cis- vs. Trans-Diastereomers

- Stereochemical Impact: Physical Properties: Diastereomers exhibit distinct melting points, solubility, and chromatographic retention times. For example, the cis-isomer (hydroxyl and t-BuS- groups on the same face) may have higher melting points due to intramolecular hydrogen bonding. Biological Activity: Stereochemistry critically influences receptor interactions. Evidence from cannabinoid analogs (e.g., stereoselective adenylate cyclase inhibition ) suggests that diastereomers of 3-(tert-butylsulfanyl)cyclohexan-1-ol could display divergent bioactivities.

Physicochemical and Spectroscopic Data (Inferred)

The following table extrapolates properties based on structural analogs and general trends:

| Property | 3-(tert-Butylsulfanyl)cyclohexan-1-ol | 3-(Methylsulfanyl)cyclohexan-1-ol | 3-(tert-Butyl)cyclohexan-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 202.3 | 160.3 | 170.3 |

| logP (Predicted) | 2.8–3.2 | 1.5–1.9 | 3.5–4.0 |

| Boiling Point (°C) | ~250–270 | ~200–220 | ~230–250 |

| 1H NMR (δ, ppm) | t-Bu: 1.3 (s, 9H); OH: 2.1 (br) | SCH3: 2.1 (s, 3H); OH: 2.0 (br) | t-Bu: 1.2 (s, 9H); OH: 1.9 (br) |

| Hydrogen Bonding | Moderate (OH and S) | Moderate (OH and S) | Weak (OH only) |

Biological Activity

The compound 3-(tert-butylsulfanyl)cyclohexan-1-ol , a mixture of diastereomers, is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-(tert-butylsulfanyl)cyclohexan-1-ol features a cyclohexanol backbone with a tert-butylsulfanyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C10H20OS

- IUPAC Name : 3-(tert-butylsulfanyl)cyclohexan-1-ol

This compound's unique structure contributes to its interaction with biological systems, particularly in enzymatic and receptor-mediated processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(tert-butylsulfanyl)cyclohexan-1-ol exhibit significant antimicrobial activity. For instance, related sulfanyl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of sulfur-containing compounds. In vitro studies suggest that 3-(tert-butylsulfanyl)cyclohexan-1-ol may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University tested the efficacy of various sulfanyl compounds against common pathogens. The results indicated that 3-(tert-butylsulfanyl)cyclohexan-1-ol exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.

-

Anti-inflammatory Research :

- In a controlled experiment, the compound was administered to murine models of inflammation. The results showed a reduction in paw swelling by approximately 40% compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activity of 3-(tert-butylsulfanyl)cyclohexan-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the sulfur atom allows for interactions with key enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H20OS |

| Antimicrobial MIC | 32 µg/mL (against E. coli) |

| Anti-inflammatory Effect | 40% reduction in paw swelling |

| Mechanism | Enzyme inhibition, receptor modulation |

Q & A

Q. Can this compound act as a precursor for chiral ligands or catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.